molecular formula C18H22ClNO3 B4738752 3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride

3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride

Cat. No. B4738752
M. Wt: 335.8 g/mol
InChI Key: GODRZUQQOOCROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride, also known as SCH-58261, is a highly selective antagonist of the adenosine A2A receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, such as Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride works by selectively blocking the adenosine A2A receptor, which is involved in regulating dopamine release in the brain. By blocking this receptor, this compound increases dopamine release, which can improve motor function in Parkinson's disease patients. Additionally, this compound has been shown to reduce the accumulation of toxic proteins in the brain by activating autophagy, a process by which cells break down and recycle damaged proteins.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine release and autophagy, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of neurodegenerative diseases. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which could have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride in lab experiments is its high selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, one limitation of using this compound is its relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several potential future directions for research on 3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride. One area of interest is in the development of more potent and selective A2A receptor antagonists, which could have even greater therapeutic potential. Additionally, there is ongoing research into the use of this compound in combination with other drugs, such as levodopa, to improve the efficacy of Parkinson's disease treatments. Finally, there is growing interest in the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.

Scientific Research Applications

3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of Parkinson's disease, where it has been shown to improve motor function and reduce the side effects of other Parkinson's drugs. This compound has also been studied for its potential use in the treatment of Huntington's disease, where it has been shown to reduce the accumulation of toxic proteins in the brain. Additionally, this compound has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

3-[5-[(cyclohexylamino)methyl]furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c20-18(21)14-6-4-5-13(11-14)17-10-9-16(22-17)12-19-15-7-2-1-3-8-15;/h4-6,9-11,15,19H,1-3,7-8,12H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODRZUQQOOCROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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